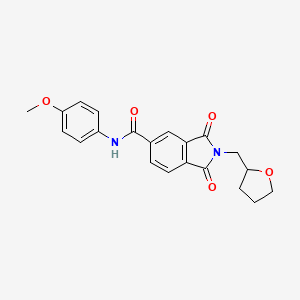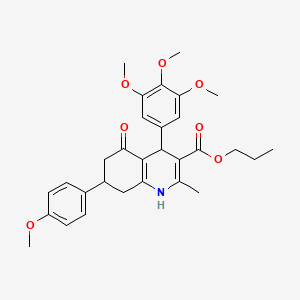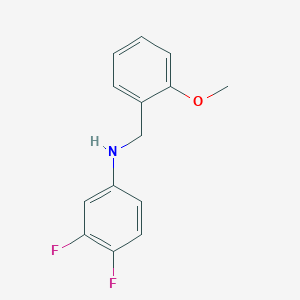![molecular formula C12H22N2O B5206158 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5206158.png)
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol, also known as IDTU, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. IDTU is a bicyclic compound that contains a triazole ring and an imidazole ring, which makes it a unique compound with potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria, fungi, and cancer cells. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes that are essential for DNA replication and cell division in bacteria. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to inhibit the activity of chitin synthase, which is an enzyme that is essential for the synthesis of chitin in fungi. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have a variety of biochemical and physiological effects. It has been reported to inhibit the growth of bacteria, fungi, and cancer cells. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has also been shown to induce apoptosis in cancer cells. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been optimized to yield high purity and high yield of the compound. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to have antibacterial, antifungal, and anticancer properties, which makes it a versatile compound for studying various biological processes. However, there are also limitations to using 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in lab experiments. The mechanism of action of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol is not fully understood, which makes it difficult to study its effects on biological processes. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has not been extensively studied in vivo, which limits its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for studying 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. One potential direction is to study the effects of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol on other biological processes, such as inflammation and immune response. Another potential direction is to study the potential therapeutic applications of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol in vivo, such as in animal models of bacterial infections, fungal infections, and cancer. Additionally, the development of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol involves the reaction of 1,2,4-triazole-3-thiol with 1,2-dibromoethane in the presence of sodium hydroxide. The resulting product is then treated with sodium hydride and 1-bromo-3-isopropyl-2-propene to yield 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol. The synthesis of 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been studied for its potential applications in the field of medicinal chemistry. It has been reported to have antibacterial, antifungal, and anticancer properties. 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to inhibit the growth of fungi, such as Candida albicans. In addition, 1-isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol has been reported to have anticancer properties, as it has been shown to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-propan-2-yl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-9(2)12-7-13-3-4-14(8-12)6-10(5-13)11(12)15/h9-11,15H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHOHGLRRIGGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CN3CCN(C1)CC(C3)C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5206077.png)

![3-allyl-5-{[5-(4-chloro-2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5206097.png)
![3-(4-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5206099.png)

![N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B5206119.png)


![3-({[3-(ethoxycarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5206138.png)
![5-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5206145.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5206150.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5206166.png)
![3-[(1-cycloheptyl-4-piperidinyl)oxy]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5206174.png)
